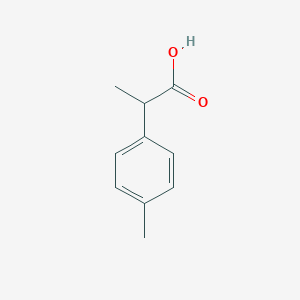

3-(Clorometil)-5-metilpiridina

Descripción general

Descripción

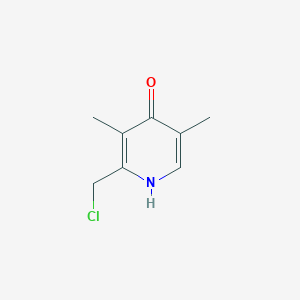

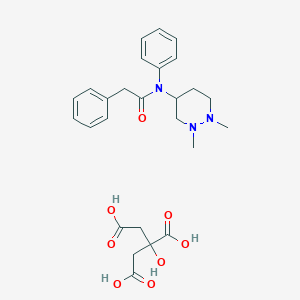

3-(Chloromethyl)-5-methylpyridine is a chemical compound that is related to various pyridine derivatives with potential applications in pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds such as 2-chloro-5-methylpyridine and its derivatives have been synthesized and analyzed for their structural and chemical properties, which can provide insights into the behavior of 3-(Chloromethyl)-5-methylpyridine .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions starting from different precursors. For instance, 2-chloro-5-methylpyridine can be prepared from 3-methylpyridine N-oxide using various chlorinating agents or from 2-aminopyridine by reaction with methyl nitrite in hydrogen chloride saturated solution . Similarly, 3-chloro-5-methylpyridazine, an analog, is synthesized from citraconic anhydride through chlorination, substitution, and oxidation reactions . These methods could potentially be adapted for the synthesis of 3-(Chloromethyl)-5-methylpyridine.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives. For example, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined using this method, revealing short N···H···O hydrogen bridges . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing hydrogen bonding and π-π stacking interactions . These findings suggest that 3-(Chloromethyl)-5-methylpyridine may also exhibit interesting structural features such as hydrogen bonding or halogen interactions.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, 5-amino-2-chloro-3-methylpyridine can form coordination compounds with copper(II) and cobalt(II), which exhibit different magnetic properties . Additionally, 2-chloro-5-methylpyridine-3-olefin derivatives have been shown to undergo photochemical E (trans) to Z (cis) isomerization, which can be efficiently induced via triplet sensitized excitation . These reactions highlight the reactivity of chloro-methylpyridine compounds and their potential for creating new materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the vibrational, electronic, and NMR properties of various chloro-nitropyridines and amino-chloro-methylpyridines have been studied using experimental and theoretical approaches, revealing insights into their stability, charge delocalization, and reactivity . The magnetic properties of cobalt(II) complexes with chloro-methylpyridines have also been investigated, showing high-spin cobalt(II) with significant magnetic moments . These studies suggest that 3-(Chloromethyl)-5-methylpyridine may also possess unique physical and chemical properties that could be explored for various applications.

Aplicaciones Científicas De Investigación

- Aplicaciones:

- Aplicaciones:

Polímeros Hiper Entrelazados (HCPs)

Ligandos Multidentados para Metalenzimas Bioinorgánicas

Intermedio en la Síntesis de Quinazolinona

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

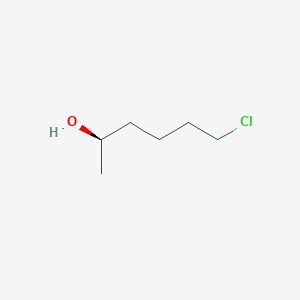

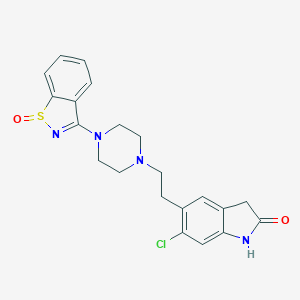

IUPAC Name |

3-(chloromethyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZYVVUYEDSKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474853 | |

| Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158876-83-6 | |

| Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

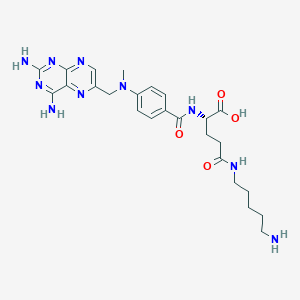

Q1: What is the significance of 3-(Chloromethyl)-5-methylpyridine in pharmaceutical chemistry?

A1: 3-(Chloromethyl)-5-methylpyridine serves as a crucial intermediate in the synthesis of rupatadine []. Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria. While the provided research does not delve into the specific interactions of 3-(Chloromethyl)-5-methylpyridine with biological targets, its importance lies in its role as a building block for this pharmaceutical compound.

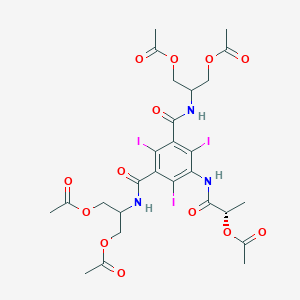

Q2: What is the novel synthesis method for 3-(Chloromethyl)-5-methylpyridine described in the research, and what are its advantages?

A2: The research article details a novel method for synthesizing 3-(Chloromethyl)-5-methylpyridine. This method involves reacting 3,5-dimethylpyridine with chlorine gas under UV irradiation in the presence of concentrated sulfuric acid []. The reaction mixture is then treated with water to achieve a weakly alkaline pH before being extracted with toluene. Finally, hydrogen chloride gas is introduced to the toluene layer to precipitate the product, which is then recrystallized to obtain pure 3-(Chloromethyl)-5-methylpyridine hydrochloride []. The authors propose that this method offers a cost-effective way to produce 3-(Chloromethyl)-5-methylpyridine on an industrial scale [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)